

# Nonadecanoic Acid as a Fungal Metabolite: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nonadecanoic Acid

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Executive Summary: **Nonadecanoic acid** (C19:0) is a long-chain saturated fatty acid that has been identified as a metabolite in various fungal species.[1][2] While less common than even-chain fatty acids, it has garnered scientific interest due to its diverse biological activities, including notable anticancer and potential immunomodulatory effects.[3][4] This document provides a comprehensive overview of the biosynthesis, fungal sources, biological activities, and relevant experimental methodologies for **nonadecanoic acid**, aimed at researchers and professionals in drug development.

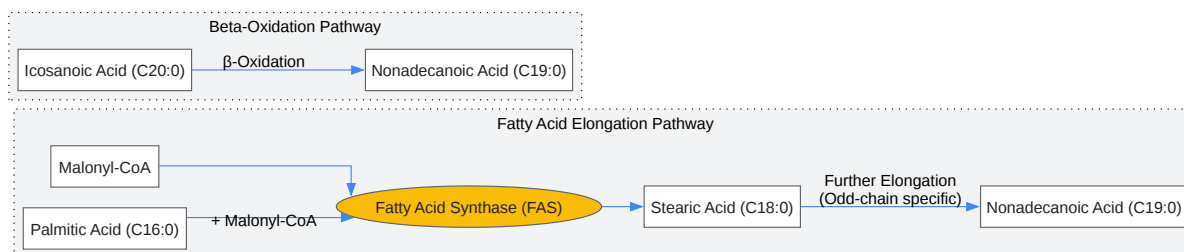
## Introduction

**Nonadecanoic acid**, also known as nonadecylic acid, is a 19-carbon saturated fatty acid.[5] Although found in some plant and animal tissues, its presence as a secondary metabolite in fungi highlights its role in microbial biochemistry.[1][6] Fungi produce a vast arsenal of secondary metabolites, including fatty acids, which can serve various ecological functions and often possess potent bioactivities.[7][8] **Nonadecanoic acid** has been specifically isolated from fungi such as the Reishi mushroom (*Ganoderma lucidum*) and has demonstrated significant antiproliferative effects against cancer cell lines, suggesting its potential as a lead compound for therapeutic development.[3][6][9]

## Biosynthesis of Nonadecanoic Acid in Fungi

In fungi, the biosynthesis of **nonadecanoic acid** is not as well-defined as that of more common fatty acids. However, two primary pathways are proposed.[6] The most likely route is through the elongation of palmitic acid (C16:0) by the fatty acid synthase (FAS) complex, which

sequentially adds two-carbon units from malonyl-CoA. An alternative pathway may involve the  $\beta$ -oxidation of longer-chain fatty acids, such as icosanoic acid (C20:0).[6]



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Caption: Proposed biosynthetic pathways of **nonadecanoic acid** in fungi.

## Fungal Sources

**Nonadecanoic acid** has been identified in several fungal species, often as part of a complex mixture of fatty acids. The spores of *Ganoderma lucidum* are a particularly notable source where this fatty acid is linked to the mushroom's anti-tumor properties.[3][6][9]

| Fungal Species              | Part/Condition     | Reference  |
|-----------------------------|--------------------|------------|
| <i>Ganoderma lucidum</i>    | Spores             | [3][6][9]  |
| <i>Streptomyces</i> species | Fermentation Broth | [1][4][10] |
| <i>Onnia tomentosa</i>      | Fruiting Body      | [11]       |

Table 1: Selected Fungal Sources of **Nonadecanoic Acid**. Note: *Streptomyces* are bacteria but are frequently studied in fungal metabolite research.

## Biological Activities

The primary therapeutic interest in **nonadecanoic acid** stems from its significant biological activities, particularly its effects on cancer cells.

### Anticancer and Antiproliferative Activity

Studies have demonstrated that **nonadecanoic acid** exhibits potent inhibitory activity against cancer cell proliferation.[\[1\]](#)[\[3\]](#) Research on extracts from *Ganoderma lucidum* spores identified C19 fatty acids as key active components.[\[3\]](#)[\[9\]](#) **Nonadecanoic acid** was shown to induce apoptosis in HL-60 human leukemia cells.[\[3\]](#)

| Cell Line              | Activity Type            | IC <sub>50</sub> Value (μM) | Source Organism   | Reference           |
|------------------------|--------------------------|-----------------------------|-------------------|---------------------|
| HL-60 (Human Leukemia) | Proliferation Inhibition | 68 ± 7                      | Ganoderma lucidum | <a href="#">[3]</a> |

Table 2: Quantitative Anticancer Activity of **Nonadecanoic Acid**.

### Antifungal and Antibacterial Activity

While **nonadecanoic acid** itself has limited documented antifungal activity, related unsaturated and modified C19 fatty acids show significant potential. For instance, synthetic derivatives like 6-nonadecynoic acid and 2,6-nonadecadiynoic acid have demonstrated potent activity against pathogenic fungi, including fluconazole-resistant *Candida albicans* and *Cryptococcus neoformans*.[\[12\]](#)[\[13\]](#)[\[14\]](#) This suggests that the C19 backbone is a promising scaffold for developing new antifungal agents. The mechanisms for related fatty acids involve disrupting the fungal cell membrane and inhibiting key enzymes in fatty acid synthesis.[\[14\]](#)[\[15\]](#)

| Compound                 | Target Organism                     | Activity Type | MIC Value (μM) | Reference |
|--------------------------|-------------------------------------|---------------|----------------|-----------|
| 6-Nonadecynoic acid      | Cryptococcus neoformans ATCC 66031  | Antifungal    | < 4.3          | [13]      |
| 2,6-Nonadecadiynoic acid | Candida albicans ATCC 14053 & 60193 | Antifungal    | 11             | [12][14]  |
| 2,6-Nonadecadiynoic acid | Cryptococcus neoformans ATCC 66031  | Antifungal    | < 5.7          | [12][14]  |

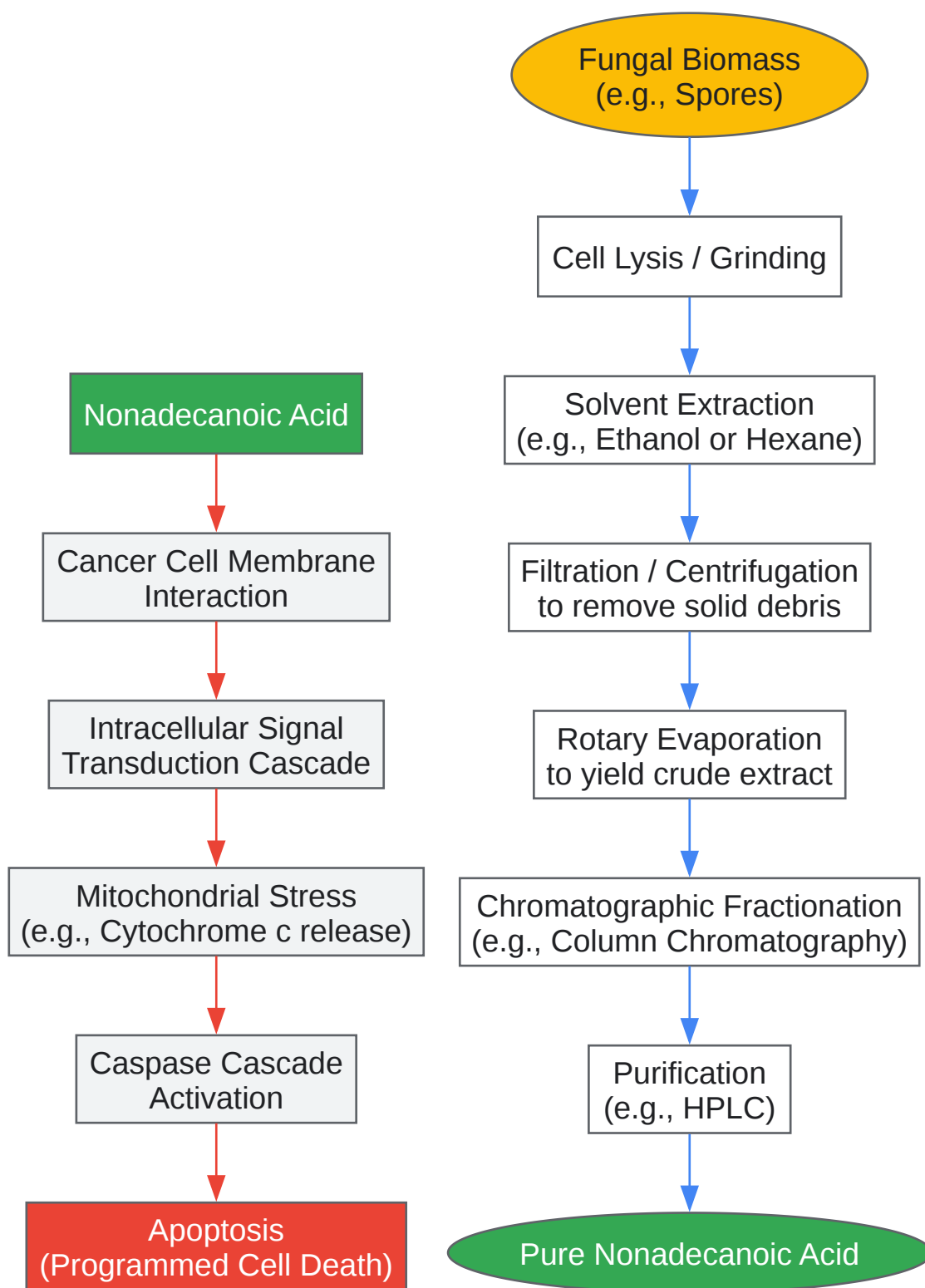
Table 3: Antifungal Activity of **Nonadecanoic Acid** Derivatives.

## Immunomodulatory Activity

**Nonadecanoic acid** produced by *Streptomyces* has been shown to inhibit the production of Interleukin-12 (IL-12) in lipopolysaccharide-activated macrophages.[4] This suggests a potential anti-inflammatory or immunomodulatory role, which could be relevant in various disease contexts.

## Signaling Pathways and Mechanism of Action

The anticancer effect of **nonadecanoic acid** appears to be mediated through the induction of apoptosis.[3] In HL-60 cells, treatment with extracts containing **nonadecanoic acid** led to positive staining with annexin-V, a key marker of early apoptosis.[3] While the precise upstream signaling cascade initiated by **nonadecanoic acid** is not fully elucidated, it likely involves interactions with cell membrane components or intracellular targets that trigger the caspase cascade, leading to programmed cell death.



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